1-(2,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to an ethanamine backbone, with two methoxy groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 2,4-dimethoxybenzaldehyde with trifluoroacetic acid and ammonia or an amine source. The reaction proceeds through a series of steps including condensation, reduction, and amination. The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the methoxy groups may influence its solubility and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine
- 1-(2,4-Dimethoxyphenyl)-2,2,2-trifluoroethanol
- 1-(2,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-one
Uniqueness: 1-(2,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Properties
CAS No. |
886368-70-3 |
---|---|
Molecular Formula |
C10H12F3NO2 |
Molecular Weight |
235.20 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C10H12F3NO2/c1-15-6-3-4-7(8(5-6)16-2)9(14)10(11,12)13/h3-5,9H,14H2,1-2H3 |
InChI Key |
MJZVNVRMFKNDNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C(F)(F)F)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.